2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (2-Bn-6-MeO-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a benzyl group at the 2-position and a methoxy substituent at the 6-position. Key physicochemical properties of 2-Bn-6-MeO-THIQ include a melting point of 175°C (decomposition), predicted boiling point of 475.3±45.0°C, density of 1.229±0.06 g/cm³, and pKa of 2.16±0.20 .
Properties
IUPAC Name |
2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-8-7-16-13-18(10-9-15(16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPLGDDZKKYYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include the use of hydrochloric acid or other strong acids at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include quinoline derivatives.
- Reduction products are more saturated tetrahydroisoquinoline derivatives.
- Substitution products vary depending on the substituents introduced .
Scientific Research Applications
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is known for its biological and pharmacological activities. It is part of the isoquinoline alkaloid family and is studied for potential therapeutic uses.
Chemical Properties and Reactions
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). Industrial production methods often use multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield.
This compound can undergo several types of chemical reactions:
- Oxidation: Can be oxidized using cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
- Reduction: Reduction reactions typically involve agents such as sodium borohydride or catalytic hydrogenation.
- Substitution: Substitution reactions can occur under solvent-free, microwave conditions in the presence of bases like potassium carbonate.
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of bioactive molecules.
Scientific Research Applications
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has applications in chemistry, biology, medicine, and industry:
- Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
- Biology: The compound is studied for its potential neuroprotective and antineuroinflammatory properties.
- Medicine: It is explored for its therapeutic potential in treating neurodegenerative disorders and other diseases.
- Industry: The compound is used in the development of fine chemicals and pharmaceutical intermediates.
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is known to modulate various biological pathways, including those involved in neuroprotection and anti-inflammatory responses. It has demonstrated neuroprotective effects in vitro against oxidative stress and showed inhibition of pro-inflammatory cytokines in microglial cells.
Other studies on tetrahydroisoquinoline derivatives have shown that they can exhibit potent bradycardic activity . In vivo tests of selected compounds demonstrated that 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited potent bradycardic activity with negligible influence on mean blood pressure in rats .
Additional Applications of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives have a wide range of applications :
- Treatment of pain, including post-chemotherapy, post-stroke, and post-operative pain
- Treatment of neuralgia conditions associated with visceral pain such as irritable bowel syndrome, migraine, and angina
- Treatment of urinary bladder incontinence, such as urge incontinence
- Potential use in the treatment of obesity and/or sleep disorders
- Can be used as antagonists of human orexin receptors, in particular OXi receptors
Tetrahydroisoquinoline derivatives have also demonstrated other bioactivities :
Mechanism of Action
The mechanism of action of 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which may contribute to its neuroprotective effects. The compound can also inhibit certain enzymes and receptors, leading to its anti-inflammatory and other therapeutic properties .
Comparison with Similar Compounds
Key Observations :
- Positional Effects : Substituents at the 6- and 7-positions (e.g., methoxy, hydroxy, sulfamoyloxy) are critical for receptor binding and selectivity .
- Electrophilic Groups : Bromine (STX3451) and chlorine (2-chloro-6,7-dimethoxy-THIQ) enhance interactions with nucleophilic residues in target proteins .
- Natural vs. Synthetic : Natural analogs like reticuline exhibit simpler substitution patterns compared to synthetic derivatives optimized for potency .
Antitumor Activity
- STX3451 : Induces G2–M phase arrest, apoptosis, and autophagy in breast cancer cells (MDA-MB-231 and MCF-7) with favorable in vivo toxicity .
- Synthetic THIQs : Compounds with sulfonamide or halogen substituents (e.g., 6-methanesulfonamido-THIQ) show enhanced cytotoxicity compared to 2-Bn-6-MeO-THIQ derivatives .
Wound Healing and Angiogenesis
- CKD712 : Accelerates wound closure via VEGF production in fibroblasts and murine models, mediated by AMPK/HO-1 pathways .
Enzyme Inhibition
- Reticuline : Selectively inhibits human butyrylcholinesterase (BuChE) (IC₅₀ ~10 µM), unlike 2-Bn-6-MeO-THIQ, which lacks significant cholinesterase activity .
Neuroprotection and Metabolic Effects
- Averrhoa carambola Derivatives : Natural 3-carboxy-6-hydroxy-8-methoxy-THIQ exhibits anti-inflammatory, neuroprotective, and antidiabetic properties .
Structure-Activity Relationship (SAR) Insights
- 6-Methoxy Group : Enhances metabolic stability and membrane permeability in most analogs .
- Benzyl/Naphthylmethyl Groups : Improve binding affinity to hydrophobic pockets in target proteins .
- Polar Substituents : Hydroxy or sulfamoyloxy groups at 6/7 positions increase solubility and target engagement .
Data Tables Summarizing Key Compounds
Table 1: Pharmacological Profiles of Selected THIQ Derivatives
Biological Activity
2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its structural similarity to various bioactive alkaloids and its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound features a tetrahydroisoquinoline core with a benzyl group and a methoxy substituent. This specific arrangement is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Pharmacological Activities
Research has demonstrated that tetrahydroisoquinolines exhibit a range of biological activities, including:
- Antioxidant Activity : Studies have shown that THIQ derivatives can scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Some THIQ compounds have been linked to neuroprotection against neurodegenerative diseases. For instance, in vitro studies indicated that these compounds could mitigate neuronal cell death induced by oxidative stress .
- Antimicrobial Properties : Certain derivatives have demonstrated antibacterial activity against various pathogens, suggesting potential applications in treating infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Modulation : Compounds in this class may act as selective antagonists or agonists at specific receptors involved in neurotransmission and other physiological processes. For example, some studies indicate that modifications at the tetrahydroisoquinoline scaffold can enhance binding affinity to dopamine receptors .
- Enzyme Inhibition : Research has highlighted the potential of THIQs to inhibit enzymes such as 17β-hydroxysteroid dehydrogenases, which are implicated in steroid metabolism and cancer progression .
- Neurotransmitter Interaction : The structural features of THIQs allow them to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neurotoxicity Assessment : A study involving 3D neurosphere cultures revealed that certain THIQ derivatives could induce neurotoxicity at high concentrations. This highlights the need for careful evaluation of dosage in therapeutic applications .
- Antimicrobial Activity : In vitro tests showed that THIQ derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What are the most reliable multi-step synthetic routes for 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential reactions such as Pictet-Spengler cyclization, benzylation, and methoxy group introduction. For example:
Cyclization : Use a β-arylethylamine precursor with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core .
Benzylation : Introduce the benzyl group via nucleophilic substitution using benzyl halides or reductive amination with benzaldehyde and NaBH₃CN .
Methoxy Group Installation : Employ methoxy-protected intermediates or direct electrophilic substitution with methoxy donors .
- Intermediate Characterization : Use thin-layer chromatography (TLC) to monitor reaction progress, and confirm structures via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., benzyl protons at δ 3.5–4.5 ppm, methoxy singlet at δ 3.2–3.4 ppm). -NMR confirms quaternary carbons and substituent positions .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) verifies molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups like N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., -ketanserin for 5-HT₂ receptors) .
- Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) via fluorometric or colorimetric substrates .
- Cell-Based Assays : Assess cytotoxicity in SH-SY5Y neuroblastoma cells or measure cAMP modulation in transfected HEK293 cells .
Advanced Research Questions
Q. How can conflicting data regarding the compound's receptor selectivity (e.g., serotonin vs. dopamine receptors) be systematically resolved?
- Methodological Answer :
- Competitive Binding Assays : Use a panel of radiolabeled receptor ligands (e.g., -spiperone for dopamine D₂, -LSD for 5-HT₂) to calculate values .
- Functional Assays : Measure intracellular Ca²⁺ flux (FLIPR) or cAMP accumulation to distinguish agonist/antagonist effects .
- Computational Docking : Perform molecular dynamics simulations with receptor crystal structures (e.g., PDB: 6A93 for 5-HT₂A) to predict binding modes .
Q. What strategies improve the yield of the benzylation step in its synthesis under anhydrous conditions?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases with K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF or DMSO) to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining yields >80% .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) protection for the amine to prevent side reactions during benzylation .
Q. How to design structure-activity relationship (SAR) studies focusing on the benzyl and methoxy substituents to enhance target specificity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents like halogenated benzyl (e.g., 4-fluoro-benzyl) or varying methoxy positions (e.g., 7-methoxy) .
- Biological Profiling : Test analogs against receptor panels to identify critical substituent effects (e.g., bulky benzyl groups may reduce dopamine receptor affinity) .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to map electrostatic and steric requirements for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
